molecular formula C12H14O3 B8266451 Methyl 3-hydroxy-2-(2-methylallyl)benzoate

Methyl 3-hydroxy-2-(2-methylallyl)benzoate

Cat. No.: B8266451
M. Wt: 206.24 g/mol
InChI Key: XAZRINABCNXFIL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(2-methylallyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and features a hydroxy group and a methylallyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-(2-methylallyl)benzoate typically involves the esterification of 3-hydroxy-2-(2-methylallyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-(2-methylallyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-2-(2-methylallyl)benzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-(2-methylallyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-2-(2-methylallyl)benzoate is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 3-hydroxy-2-(2-methylprop-2-enyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)7-10-9(12(14)15-3)5-4-6-11(10)13/h4-6,13H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZRINABCNXFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC=C1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(2-methylallyloxy)benzoate (Intermediate 167, 1.100 g, 5.3 mmol) was dissolved in 1-Methyl-2-pyrrolidinone (12 ml) and heated to 200° C. The solution was stirred for 30 h at the same temperature. After cooling, the mixture was diluted with water and extracted with ethyl acetate. Organic phase was dried over Na2SO4 and evaporated in vacuo to afford a crude product that was purified via Biotage SP1 with Cyclohexane/EtOAc as eluents (from 10/0 to 7/3 for 12 CV, 50 g SNAP Silica column). Fractions were collected and evaporated to afford the title compound (507 mg).
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